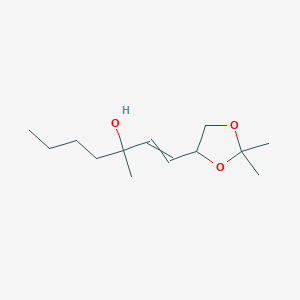
1-Difluoroamino-1,1-dinitroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Difluoroamino-1,1-dinitroethane is a chemical compound with the molecular formula C2H3F2N3O4 It is known for its unique structure, which includes both difluoroamino and dinitro groups
Preparation Methods
The synthesis of 1-Difluoroamino-1,1-dinitroethane can be achieved through several methods. One common approach involves the reaction of polynitroalkanes with sodium azide (NaN3). For instance, the reaction of 1,1,1-trinitroethane with NaN3 in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures around 30-40°C can yield 1-azido-1,1-dinitroethane . This compound can then be further reacted to introduce the difluoroamino group.
Chemical Reactions Analysis
1-Difluoroamino-1,1-dinitroethane undergoes various types of chemical reactions, including substitution reactions. For example, the reaction with sodium azide can lead to the formation of azido derivatives . The compound can also participate in oxidation and reduction reactions, although specific details on these reactions are less documented. Common reagents used in these reactions include sodium azide and various solvents like DMF and DMSO.
Scientific Research Applications
1-Difluoroamino-1,1-dinitroethane has several applications in scientific research. It is used in the synthesis of other complex organic compounds, particularly in the field of energetic materials. Its unique structure makes it a valuable intermediate in the preparation of azidopolynitroalkanes, which are studied for their potential use in explosives and propellants . Additionally, the compound’s reactivity is of interest in organic chemistry research, where it is used to explore new synthetic pathways and reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-Difluoroamino-1,1-dinitroethane involves its ability to undergo substitution reactions, particularly with azide ions. The presence of both difluoroamino and dinitro groups makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved in these reactions are primarily related to the formation of azido derivatives and other substituted products.
Comparison with Similar Compounds
1-Difluoroamino-1,1-dinitroethane can be compared to other similar compounds, such as 1,1,1-trinitroethane and 1-fluoro-1,1-dinitroethane . These compounds share similar structural features but differ in their reactivity and applications. For example, 1,1,1-trinitroethane is primarily used in the synthesis of nitrotriazoles, while 1-fluoro-1,1-dinitroethane is studied for its thermochemical properties . The presence of the difluoroamino group in this compound makes it unique and provides distinct reactivity patterns compared to its analogs.
Properties
CAS No. |
121832-04-0 |
|---|---|
Molecular Formula |
C2H3F2N3O4 |
Molecular Weight |
171.06 g/mol |
IUPAC Name |
N,N-difluoro-1,1-dinitroethanamine |
InChI |
InChI=1S/C2H3F2N3O4/c1-2(5(3)4,6(8)9)7(10)11/h1H3 |
InChI Key |
JMNVMQZQNXASHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(N(F)F)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetrachloro[(trimethylsilyl)methylidene]tungsten](/img/structure/B14290543.png)



![1-Phenyl-3-[4-(trifluoromethyl)phenyl]propane-1,3-dione](/img/structure/B14290562.png)
![3-[2-(Naphthalen-1-yl)ethenyl]-2H-1-benzopyran-2-one](/img/structure/B14290575.png)

![N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide](/img/structure/B14290590.png)
![2-[(Pyridin-4-yl)methyl]-3,4,5,6,7,8-hexahydrophenanthren-1(2H)-one](/img/structure/B14290596.png)





